Undecylbenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
undecylbenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-2-3-4-5-6-7-8-9-11-14-17-15-12-10-13-16-17/h10,12-13,15-16H,2-9,11,14H2,1H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEADGFTLHRJRB-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Record name | N-UNDECYLBENZENE | |
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DSSTOX Substance ID |
DTXSID3029281 | |
| Record name | 1-Phenylundecane | |
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Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-undecylbenzene appears as a colorless liquid with a mild odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Dry Powder, Liquid; Liquid, Liquid, Colorless liquid; [CAMEO] | |
| Record name | N-UNDECYLBENZENE | |
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| Record name | Benzene, C10-13-alkyl derivs. | |
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| Record name | Undecylbenzene | |
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Boiling Point |
601 °F at 760 mmHg (USCG, 1999), 316 °C | |
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Flash Point |
285 °F (USCG, 1999) | |
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Density |
0.855 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8553 @ 20 °C | |
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Vapor Pressure |
0.000242 [mmHg], 2.4X10-4 mm Hg @ 25 °C | |
| Record name | Undecylbenzene | |
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CAS No. |
6742-54-7, 29463-63-6, 67774-74-7, 129813-58-7 | |
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| Record name | Undecylbenzene | |
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| Record name | Undecylbenzene | |
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| Record name | Undecylbenzene | |
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Melting Point |
23 °F (USCG, 1999), -5 °C | |
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Synthetic Methodologies and Advanced Chemical Transformations of Undecylbenzene
Electrophilic Aromatic Alkylation Approaches for Undecylbenzene Synthesis
Electrophilic aromatic alkylation stands as a cornerstone for the synthesis of alkylbenzenes, including this compound. mt.com This class of reactions involves the substitution of a proton on an aromatic ring with an alkyl group via an electrophilic attack. byjus.com The Friedel-Crafts reaction, developed in 1877, is the most prominent example of this methodology and remains a vital tool in both laboratory and industrial-scale synthesis of alkylated aromatic compounds. lumenlearning.comwikipedia.orgbeilstein-journals.org
The Friedel-Crafts alkylation proceeds through an electrophilic aromatic substitution (EAS) mechanism. mt.comwikipedia.org The reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or boron trifluoride (BF₃), which activates an alkylating agent. mt.combyjus.commasterorganicchemistry.com The alkylating agents can be alkyl halides, alkenes (olefins), or alcohols. wikipedia.orgorganic-chemistry.orgwiley-vch.de
The mechanism involves three primary steps:
Formation of an electrophile: The Lewis acid catalyst reacts with the alkylating agent (e.g., an alkyl halide or alcohol) or protonates an alkene to generate a carbocation or a highly polarized complex with significant carbocation character. mt.combyjus.comlibretexts.org
Electrophilic attack: The π-electrons of the aromatic ring (benzene) attack the electrophilic carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. mt.comlibretexts.org During this step, the aromaticity of the ring is temporarily lost. byjus.com
Deprotonation: A weak base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst. byjus.comlibretexts.org
A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation, which can lead to isomeric products. libretexts.orglibretexts.org Additionally, the product, an alkylbenzene, is often more reactive than the starting benzene (B151609), which can lead to polyalkylation. lumenlearning.comlibretexts.org
The alkylation of benzene with olefinic precursors like undecene-1 is a direct method for synthesizing this compound. scispace.comresearchgate.net In this process, a Lewis acid catalyst is used to activate the alkene. lumenlearning.com Research has demonstrated the successful synthesis of sec-undecylbenzene by reacting benzene with undecene-1 in the presence of boron trifluoride etherate (BF₃·OEt₂). scispace.combanglajol.infoevitachem.com
Studies have shown that reaction parameters such as temperature, reactant molar ratio, and catalyst amount significantly influence the product yield. researchgate.netbanglajol.info For instance, using boron trifluoride etherate as the catalyst, a yield of 70.6% for sec-undecylbenzene was achieved under specific optimized conditions. scispace.comresearchgate.net The reaction using undecene-1 was found to be more efficient compared to using an alcoholic precursor. researchgate.netbanglajol.info
Interactive Table: Alkylation of Benzene with Undecene-1 The following table summarizes the optimized reaction conditions for the synthesis of sec-undecylbenzene from benzene and undecene-1 using a BF₃·OEt₂ catalyst, as reported in scientific literature.
| Parameter | Value | Reference |
| Reactants | Benzene, Undecene-1 | scispace.com |
| Catalyst | Boron Trifluoride Etherate | scispace.com |
| Temperature | 80°C | scispace.com |
| Molar Ratio (Benzene:Undecene-1) | 10:1 | scispace.com |
| Catalyst Amount | 20% by wt. of benzene | scispace.com |
| Time of Addition | 2 hours | scispace.com |
| Time of Stirring | 1 hour | scispace.com |
| Product Yield | 70.6% | scispace.comresearchgate.net |
This compound can also be synthesized by the alkylation of benzene using undecanol-1 as the alkylating agent. scispace.comresearchgate.net This reaction is typically catalyzed by anhydrous aluminum chloride (AlCl₃). banglajol.inforesearchgate.net The influence of reaction variables such as temperature, molar ratio of reactants, catalyst quantity, and reaction time on the yield of sec-undecylbenzene has been systematically investigated. scispace.com
The research indicates that the yield of sec-undecylbenzene increases with a rise in temperature and an increased molar ratio of benzene to undecanol-1. scispace.com The highest reported yield under the studied conditions was 42.2%. scispace.com It was noted that while undecanol-1 can be used, the yields are generally lower compared to reactions using the corresponding olefin, undecene-1. researchgate.netbanglajol.info
Interactive Table: Alkylation of Benzene with Undecanol-1 The following table outlines the optimized conditions for the synthesis of sec-undecylbenzene from benzene and undecanol-1 using an AlCl₃ catalyst, based on published research findings.
| Parameter | Value | Reference |
| Reactants | Benzene, Undecanol-1 | scispace.com |
| Catalyst | Anhydrous Aluminum Chloride | scispace.com |
| Temperature | 80°C | scispace.com |
| Molar Ratio (Benzene:Undecanol-1) | 10:1 | scispace.com |
| Catalyst Amount | 15% by wt. of benzene | scispace.com |
| Time of Addition | 2 hours | scispace.com |
| Time of Stirring | 1 hour | scispace.com |
| Product Yield | 42.2% | scispace.com |
The choice of Lewis acid catalyst is critical in Friedel-Crafts alkylation. Anhydrous aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) are commonly employed catalysts for synthesizing this compound. scispace.comresearchgate.netbanglajol.info
Anhydrous Aluminum Chloride (AlCl₃): AlCl₃ is a powerful Lewis acid widely used in Friedel-Crafts reactions. doubtnut.comquora.com It functions by accepting an electron pair from the alkylating agent (like an alcohol or alkyl halide), which facilitates the formation of a carbocation or a polarized complex that acts as the active electrophile. doubtnut.comquora.com In the alkylation of benzene with undecanol-1, AlCl₃ is the catalyst of choice. scispace.combanglajol.info It is produced commercially through the exothermic reaction of dry chlorine with aluminum ingots. dcmshriramchemicals.com
Boron Trifluoride Etherate (BF₃·OEt₂): This catalyst is often used in the alkylation of benzene with olefins like undecene-1. scispace.combanglajol.infoevitachem.com Boron trifluoride is a gas, but its complex with diethyl ether creates a liquid that is easier to handle. It can also function as an alkylating agent itself under certain conditions, though it is primarily used as a catalyst at lower temperatures. nih.gov In comparative studies for the synthesis of sec-undecylbenzene, reactions catalyzed by BF₃·OEt₂ with undecene-1 resulted in higher yields (70.6%) than those catalyzed by AlCl₃ with undecanol-1 (42.2%), suggesting that the combination of the olefin precursor and BF₃·OEt₂ is more efficient under the reported conditions. scispace.comresearchgate.net
While aromatic rings are generally electron-rich and favor electrophilic substitution, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions. wikipedia.org This reaction involves a nucleophile replacing a leaving group (such as a halide) on an aromatic ring. wikipedia.org The SₙAr mechanism is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orglibretexts.orgpressbooks.pub
An alternative pathway for nucleophilic substitution on an aromatic ring that does not possess strong electron-withdrawing groups can occur under more forceful conditions, sometimes involving a benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com
A relevant example for the formation of an this compound derivative is the synthesis of 5-undecylbenzene-1,3-diol (B1655284) (an undecylresorcinol). This can be achieved via the direct alkylation of resorcinol (B1680541) with undecyl bromide. In this reaction, which proceeds under alkaline conditions, the hydroxyl groups of resorcinol are deprotonated, enhancing the nucleophilicity of the aromatic ring and enabling it to attack the undecyl bromide in a nucleophilic substitution reaction.
Friedel-Crafts Alkylation Mechanisms and Catalytic Systems
Biocatalytic Pathways for this compound Derivative Formation
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. symeres.com Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity. symeres.com
In the context of this compound derivatives, biocatalytic methods have been developed for the synthesis of compounds like 5-undecylbenzene-1,3-diol. One prominent approach utilizes a combination of engineered enzymes, specifically a tetraketide synthase (TKS) and an olivetolic acid cyclase (OAC), to produce resorcinolic acids with varying alkyl side chains. The process involves the enzymatic conversion of malonyl-CoA and an undecanoyl-CoA starter unit into a linear tetraketide intermediate. This intermediate is then cyclized by the engineered TKS and OAC enzymes to form the target undecylresorcinol derivative. This enzymatic synthesis was reported to achieve a yield of approximately 14% under optimized laboratory conditions (pH 7.5–8.0, 16–25°C). This pathway highlights the potential of biocatalysis to construct complex aromatic structures with long alkyl chains.
Enzymatic Alkylation Mechanisms (e.g., CylK Enzyme-Catalyzed Reactions)
The enzyme CylK, found in cyanobacteria, performs remarkable alkylation reactions to create cylindrocyclophane natural products. nih.govnih.gov This process involves the formation of new carbon-carbon bonds between aromatic rings and secondary alkyl halide substrates, a transformation previously unknown in biological systems. nih.govnih.gov The CylK-catalyzed reaction is analogous to the classic Friedel-Crafts alkylation in organic synthesis but overcomes the typical limitations of poor stereo- and regiocontrol, unwanted multiple alkylations, and carbocation rearrangements. nih.govelifesciences.org
The catalytic action of CylK is dependent on Ca2+ and demonstrates stereospecificity, exclusively converting electrophiles with an R configuration at the halogen-bearing carbon. chemrxiv.org The enzyme's active site is situated at the interface of its two domains: an RTX-like domain and a β-propeller domain. chemrxiv.org A proposed concerted double-activation mechanism, supported by structural data and simulations, elucidates the enzyme's regioselectivity and stereospecificity. chemrxiv.org Key amino acid residues play crucial roles in the catalytic process. Asp440 is implicated in activating the nucleophilic aromatic ring, while Arg105 and Tyr473 are essential for catalysis, likely by interacting with the alkyl halide electrophile. nih.govelifesciences.org This intricate molecular control within the active site allows CylK to manage reactivity effectively. researchgate.net
Substrate Specificity and Flexibility in Biocatalytic Systems for Long-Chain Alkylations
Biocatalytic systems, particularly enzymes, are gaining attention for their potential in performing complex chemical transformations like long-chain alkylations with high selectivity. ucl.ac.uk While the high specificity of enzymes is a key advantage, it can also be a limitation in biocatalytic cascades where each enzyme must have complementary activity. chemrxiv.org
The enzyme CylK has demonstrated the ability to accept multiple discrete resorcinol nucleophiles and alkyl halide electrophiles with varied substitutions and electronic properties, showcasing a degree of substrate flexibility. elifesciences.orgresearchgate.net Research has shown that CylK can catalyze stereospecific Friedel-Crafts alkylation reactions with various resorcinol rings and secondary alkyl halides. chemrxiv.org This indicates its potential as a biocatalyst for creating specific aryl-alkyl linkages. chemrxiv.org
Similarly, the aromatic prenyltransferase FgaPT2 has been shown to be tolerant of a diverse range of non-native alkyl-donor substrates beyond its known acceptor substrate promiscuity. rsc.org This flexibility has been harnessed to synthesize a small library of alkyl-diversified indolocarbazole analogues. rsc.org The product yield in these reactions, however, can be influenced by the size of the alkyl chain. rsc.org
Engineering efforts are underway to expand the substrate scope of enzymes for long-chain alkylations. For instance, through protein engineering, the substrate scope of the fatty acid photodecarboxylase from Chlorella variabilis (CvFAP) has been expanded beyond long-chain fatty acids. rsc.org In another example, a three-enzyme cascade has been developed for the selective alkylation of compounds with the tetrahydroisoquinoline scaffold. ucl.ac.uk
These examples highlight a growing trend in biocatalysis: leveraging and engineering enzyme promiscuity to access a wider range of complex molecules, which could be instrumental in the discovery of new bioactive compounds. ucl.ac.ukrsc.org
Advanced Chemical Reactions and Mechanistic Investigations of this compound
Pyrolytic Degradation Pathways and Product Distribution Analysis
The thermal decomposition, or pyrolysis, of long-chain alkylaromatics like this compound involves a complex network of reactions that lead to a variety of smaller molecules. mit.eduuu.nl The process is characterized by the breaking of chemical bonds due to high temperatures, resulting in the formation of free radicals that then participate in a cascade of subsequent reactions. mit.educnrs.fr
Analysis of the products from the pyrolysis of similar long-chain alkylbenzenes, such as dodecylbenzene (B1670861), reveals the formation of a range of compounds including smaller alkylbenzenes (like toluene), alkenes, and alkanes. mit.edu For instance, in the pyrolysis of dodecylbenzene, the primary consumption is through hydrogen abstraction reactions. mit.edu The resulting radicals can then undergo further reactions to form a variety of products. mit.edu The distribution of these products is highly dependent on the pyrolysis temperature and other reaction conditions. acs.orguva.nl At temperatures around 350-400°C, the degradation of large alkylaromatic molecules is significant. mit.edu
The study of pyrolytic degradation is crucial for understanding the thermal stability of these compounds and for modeling the behavior of heavy oils and other complex hydrocarbon mixtures under high-temperature conditions. mit.edumit.edu Detailed kinetic models with a vast number of species and reactions are often used to simulate and predict the outcomes of pyrolysis. mit.edu
Hydrogen Abstraction and β-Scission Reaction Mechanisms
At the core of the pyrolytic degradation of this compound and other long-chain alkylaromatics are the fundamental reaction mechanisms of hydrogen abstraction and β-scission. mit.edu
Hydrogen Abstraction: This is often the initial and primary step in the degradation process. mit.edu A radical species present in the reaction mixture abstracts a hydrogen atom from the alkyl chain of the this compound molecule. This creates a new, large alkylbenzene radical. The position of the hydrogen abstraction along the chain influences the subsequent reaction pathways. Abstraction is more likely to occur at secondary carbon atoms due to the greater stability of the resulting secondary radical compared to a primary radical. mit.edu
β-Scission: Once an alkylbenzene radical is formed, it can undergo β-scission. This reaction involves the cleavage of a carbon-carbon bond that is in the "beta" position relative to the radical center. mit.edu For a long-chain alkylbenzene radical, β-scission typically results in the formation of an alkene and a smaller primary phenylalkyl radical. mit.edu For example, a radical formed on the undecyl chain can break, yielding an alkene and a benzyl (B1604629) radical or a larger phenylalkyl radical. mit.edu This process is a major pathway for the formation of smaller aromatic compounds like toluene (B28343) and styrene (B11656), as well as a variety of alkenes. mit.edumit.edu
Radical Recombination and Disproportionation Processes
Following their formation through processes like hydrogen abstraction and β-scission, the resulting radical species can undergo termination reactions, primarily recombination and disproportionation. mit.eduwikipedia.org These reactions are crucial as they lead to the formation of stable, non-radical products and effectively end a particular radical chain. wikipedia.org
Radical Recombination: In this process, two radical species combine to form a single, larger molecule with a new covalent bond. wikipedia.org For example, two alkyl radicals could recombine to form a longer-chain alkane. The recombination of two large radicals, such as dodecylbenzene radicals, is a possibility, though the diffusion rate of such large molecules in solution can be a limiting factor. mit.edu
Radical Disproportionation: This is an alternative termination pathway where one radical abstracts a hydrogen atom from a β-position of another radical. wikipedia.orguark.edu This results in the formation of two new, stable molecules: one alkane and one alkene. uark.edu For instance, two ethyl radicals can disproportionate to form one molecule of ethane (B1197151) and one molecule of ethene. uark.edu The ratio of disproportionation to recombination (kD/kC) is an important parameter in kinetic modeling and depends on the structure of the radicals involved. wikipedia.org For alkyl radicals, this ratio often favors recombination, but it increases with the number of abstractable β-hydrogens. wikipedia.org
Both recombination and disproportionation are typically exothermic and have very low or zero activation energies, meaning they proceed rapidly once the radicals are in proximity. wikipedia.orguark.edu The balance between these two processes influences the final product slate of the pyrolysis reaction. mit.edu
Catalytic Hydrogenation and Dehydrogenation Dynamics
The benzene ring of this compound, like other aromatic compounds, can undergo catalytic hydrogenation, although this typically requires more forceful conditions than the hydrogenation of a simple alkene. wikipedia.orgyoutube.com
Catalytic Hydrogenation is a process where hydrogen gas (H₂) is added across the double bonds of the aromatic ring in the presence of a metal catalyst, such as platinum, palladium, or nickel. wikipedia.orglibretexts.org This reaction converts the aromatic ring into a cyclohexane (B81311) ring, thus transforming this compound into undecylcyclohexane (B1584076). The process generally involves the adsorption of both the this compound and hydrogen onto the catalyst surface. libretexts.org The hydrogen atoms are then transferred to the carbons of the aromatic ring in a stepwise manner. wikipedia.org Due to the stability of the aromatic system, the hydrogenation of benzene and its derivatives requires high pressures and elevated temperatures. youtube.com
Catalytic Dehydrogenation is the reverse process, where hydrogen is removed from an alkyl-substituted cycloalkane to form an aromatic compound, or from an alkyl chain to introduce a double bond. rsc.orgrsc.org For instance, undecylcyclohexane could be dehydrogenated back to this compound. This reaction is typically endothermic and requires high temperatures and a catalyst. rsc.orgntnu.no Catalysts for dehydrogenation often consist of metals or metal oxides on a support. rsc.orgntnu.no The process is of significant industrial importance, for example, in the production of styrene from ethylbenzene. rsc.orgrug.nl The reaction is often complex, with potential side reactions like cracking and coke formation, which can deactivate the catalyst. rsc.org The reaction equilibrium can be shifted towards the products by operating at high temperatures and low partial pressures of the reactants. ntnu.no
The dynamics of both hydrogenation and dehydrogenation are heavily influenced by the choice of catalyst, temperature, pressure, and the presence of other substances in the reaction mixture. wikipedia.orgrsc.org
Tandem Acceptorless Dehydrogenative Coupling-Decyanation in Olefin Synthesis involving this compound
A novel and efficient methodology for the synthesis of olefins has been developed through a nickel-catalyzed tandem process involving acceptorless dehydrogenative coupling and decyanation. iisertirupati.ac.innih.gov This strategy facilitates the formation of a C=C double bond by coupling alcohols with nitriles, resulting in the creation of diversely substituted olefins with formamide (B127407) as the sole byproduct. iisertirupati.ac.innih.gov The significance of this approach lies in its use of a low-cost nickel catalyst, broad functional group tolerance, and high reaction efficiency and selectivity. iisertirupati.ac.innih.gov
The reaction proceeds without the need for an external hydrogen acceptor, a characteristic of acceptorless dehydrogenative coupling (ADC). iisertirupati.ac.in This process is considered a significant advancement in the chemical industry as it utilizes readily available starting materials like alcohols. nih.gov The catalytic cycle is believed to proceed via a borrowing hydrogen mechanism. iisertirupati.ac.in
The key steps in this tandem reaction are:
Dehydrogenation: The nickel catalyst facilitates the dehydrogenation of the alcohol to form an aldehyde.
Condensation: The aldehyde then reacts with the nitrile.
Decyanation: This is followed by a decyanation step to form the final olefin product. iisertirupati.ac.inresearchgate.net
Control experiments have demonstrated that both the nickel catalyst and a base (such as KOtBu) are essential for the reaction to proceed successfully. iisertirupati.ac.in This methodology has been successfully applied to synthesize a wide range of (E)-olefins in yields up to 92%. iisertirupati.ac.in While the direct synthesis of this compound via this method is not explicitly detailed in the seminal reports, the olefination strategy is applicable to a wide variety of alcohols and nitriles, representing an advanced chemical transformation for creating precursors to compounds like this compound. iisertirupati.ac.innih.gov The versatility of this reaction allows for the coupling of various functionalized alcohols and nitriles, including those with ether, thioether, halo, cyano, ester, and amino groups, as well as heterocyclic moieties. iisertirupati.ac.innih.gov
Green Chemistry Principles Applied to this compound Synthesis
The synthesis of this compound is increasingly being evaluated through the lens of green chemistry, which aims to design chemical products and processes that minimize the use and generation of hazardous substances. yale.edusigmaaldrich.com Key principles of green chemistry, such as the use of renewable feedstocks, catalysis, and atom economy, are being applied to make the production of linear alkylbenzenes (LABs), including this compound, more environmentally benign. yale.eduusda.govresearchgate.net
Use of Renewable Feedstocks
A primary focus of green chemistry is the use of renewable raw materials instead of depleting fossil fuels. yale.edu In the context of this compound, the undecyl group can be derived from renewable resources like plant oils, fats, or fatty acids from microorganisms, while the phenyl group typically originates from petroleum-based feedstocks. googleapis.comgoogle.com For this compound, which contains 17 carbon atoms (11 from the alkyl chain and 6 from the phenyl group), if the undecyl portion is bio-derived, the theoretical bio-based content of the molecule is approximately 65%. googleapis.comgoogle.com This approach reduces reliance on petroleum and aligns with the goal of creating more sustainable chemical products. uu.nl Processes utilizing low-cost, renewable feedstocks such as sugars, which can be converted into the necessary fatty acid precursors, are being explored. googleapis.comgoogle.com
Catalysis
Catalytic reagents are preferred over stoichiometric reagents in green chemistry because they are more selective and efficient, leading to less waste. yale.eduacs.org The traditional industrial synthesis of LABs involves the alkylation of benzene with long-chain olefins using homogeneous liquid acid catalysts like hydrogen fluoride (B91410) (HF) or aluminum chloride (AlCl₃). researchgate.net These catalysts pose significant environmental risks and create separation challenges. researchgate.net
Modern, greener approaches focus on replacing these hazardous catalysts with solid acid catalysts, particularly large-pore zeolites such as HY, H-MOR, and H-BEA. researchgate.net These heterogeneous catalysts are more environmentally friendly, non-corrosive, and can be easily separated and potentially reused, simplifying the process and reducing waste. researchgate.net Furthermore, catalytic processes like metathesis are employed to produce the required C₁₀-C₁₄ olefins from renewable fatty acids or esters. googleapis.com The use of catalysts is also central to the deoxygenation of renewable feedstocks like fatty acids and triglycerides to produce fuels and chemical precursors. uu.nlacs.org
Atom Economy
Developed by Barry Trost, atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. acs.orgskpharmteco.comwikipedia.org Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. yale.eduacs.org
Advanced Analytical and Spectroscopic Characterization Techniques in Undecylbenzene Research
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are indispensable for separating undecylbenzene from complex mixtures, a common requirement in both industrial and environmental sample analysis.
Gas Chromatography (GC) with Mass Spectrometry (MS) and Flame Ionization Detection (FID)
Gas chromatography stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. ufl.eduinnovatechlabs.com When coupled with a flame ionization detector (FID), GC provides robust quantitative analysis. The FID is highly sensitive to hydrocarbons and offers a wide linear response range, making it suitable for determining the concentration of this compound. ufl.edu6-napse.commeasurlabs.com The retention time of this compound in a GC system is a key parameter for its identification, though it can be influenced by factors such as the type of column, temperature programming, and carrier gas flow rate. concawe.euacs.orgchromforum.org For instance, the Kovats retention index, a standardized measure of retention time, has been reported for this compound on standard non-polar columns. nih.gov
For unequivocal identification, particularly in complex matrices, the coupling of GC with mass spectrometry (MS) is the gold standard. 6-napse.comscioninstruments.comthermofisher.com GC-MS combines the separation power of GC with the detailed structural information provided by MS. scioninstruments.com As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized. The resulting mass spectrum, a unique fragmentation pattern, serves as a chemical fingerprint. innovatechlabs.comnist.gov The mass spectrum of this compound typically shows a prominent molecular ion peak and characteristic fragment ions, allowing for its confident identification. nih.govnist.govmassbank.jp This technique is widely applied in environmental monitoring to detect and quantify pollutants like this compound in various samples, including air, water, and soil. thermofisher.comipp.pt
Table 1: GC Retention Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (Standard non-polar) | 1760.12, 1765.33, 1769.12, 1763.6 | nih.gov |
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection
High-performance liquid chromatography (HPLC) offers a complementary approach for the analysis of this compound and its derivatives, particularly for less volatile or thermally labile compounds. nih.govtubitak.gov.tr In HPLC, the separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. researchgate.netscielo.br For compounds like this compound, which possess an aromatic ring, ultraviolet (UV) detection is a highly effective and commonly used method. chromatographyonline.comchromatographyonline.com
The benzene (B151609) ring in this compound absorbs UV light at specific wavelengths. scispace.com The UV detector measures this absorbance, and the resulting signal is proportional to the concentration of the compound. chromatographyonline.com The choice of detection wavelength is critical for sensitivity and selectivity. nih.gov For aromatic compounds, wavelengths in the range of 200-400 nm are typically employed. chromatographyonline.comchromatographyonline.com The UV spectrum of a related compound, sec-undecylbenzene, shows an absorption maximum (λmax) at 287.0 nm. scispace.com The retention time in HPLC is characteristic of the compound under specific conditions (e.g., column type, mobile phase composition, and flow rate) and is used for its identification. nih.gov HPLC with UV detection has been successfully applied to the analysis of linear alkylbenzene sulfonates (LAS), which are derivatives of this compound, in various water samples. nih.govresearchgate.net
Table 2: HPLC-UV Detection Parameters for Related Compounds
| Compound | λmax (nm) | Reference |
|---|---|---|
| sec-Undecylbenzene | 287.0 | scispace.com |
| Ethylene Terephthalate Oligomers | 240, 295 | researchgate.net |
Spectroscopic Approaches for Molecular Structure Elucidation and Characterization
Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. netlify.app For this compound, ¹H NMR and ¹³C NMR are fundamental for confirming the presence and connectivity of the undecyl chain and the benzene ring.
In the ¹H NMR spectrum, the signals for the aromatic protons of the benzene ring typically appear in the region of δ 6.5-7.8 ppm. scispace.com The protons of the long alkyl chain give rise to a series of signals at higher field (lower δ values), with the methyl (CH₃) group at the end of the chain appearing as a distinct triplet. scispace.comchemicalbook.com
The ¹³C NMR spectrum provides information about the carbon skeleton. hmdb.cahmdb.carsc.org It will show distinct signals for the aromatic carbons and a set of signals for the carbons of the undecyl chain. nih.gov The chemical shifts of these carbons are indicative of their local chemical environment.
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can provide further structural details by showing correlations between different nuclei. COSY spectra reveal proton-proton couplings, helping to establish the sequence of protons in the alkyl chain. HSQC spectra correlate proton signals with the signals of the carbons to which they are directly attached, allowing for unambiguous assignment of both ¹H and ¹³C signals.
Table 3: Representative NMR Data for this compound and Related Structures
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Compound/Fragment | Reference |
|---|---|---|---|---|
| ¹H | 6.50-7.83 | Multiplet | Aromatic Protons (in sec-undecylbenzene) | scispace.com |
| ¹H | 3.87-4.20 | Multiplet | Alpha-CH (in sec-undecylbenzene) | scispace.com |
| ¹H | 1.1-2.6 | Multiplet | Methylene/Methine Protons (in sec-undecylbenzene) | scispace.com |
| ¹H | 0.06-1.10 | Multiplet | Alkyl Protons (in sec-undecylbenzene) | scispace.com |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.
Key vibrational bands include those for the aromatic ring and the alkyl chain. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. scispace.com The presence of a monosubstituted benzene ring is indicated by strong absorption bands in the 690-710 cm⁻¹ and 730-770 cm⁻¹ regions due to out-of-plane C-H bending. scispace.com The aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region. scispace.com The saturated alkyl group (the undecyl chain) is identified by strong C-H stretching bands in the 2850-2960 cm⁻¹ range. scispace.com
Table 4: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
|---|---|---|---|
| > 3000 | C-H Stretch | Aromatic | scispace.com |
| 2850-2960 | C-H Stretch | Alkyl Chain | scispace.com |
| ~1600 | C=C Stretch | Aromatic Ring | scispace.com |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule. testbook.comquora.com For this compound, the absorption of UV radiation is primarily due to the π-electron system of the benzene ring. chromatographyonline.com The UV-Vis spectrum of this compound dissolved in a suitable solvent, such as methanol (B129727) or cyclohexane (B81311), will show characteristic absorption bands. scispace.comtestbook.com
The spectrum typically exhibits a strong absorption band at shorter wavelengths (around 200-220 nm) and a weaker, more structured band at longer wavelengths (around 250-270 nm), which is characteristic of the benzene chromophore. For example, sec-undecylbenzene in a methanol solution shows an absorption maximum (λmax) at 287.0 nm. scispace.com The molar absorptivity (ε), a measure of how strongly a substance absorbs light at a given wavelength, can be determined using the Beer-Lambert law and is a characteristic constant for the compound. testbook.comquora.com
Table 5: UV-Vis Absorption Data for this compound and Related Compounds
| Compound | λmax (nm) | Solvent | Reference |
|---|---|---|---|
| sec-Undecylbenzene | 287.0 | Methanol | scispace.com |
| Propanone | 280 | Hexane | chromatographyonline.comchromatographyonline.com |
Method Development and Application of Advanced Analytical Protocols
The analysis of this compound in complex matrices, such as environmental samples (water, soil, sediment) or industrial products (detergents, oils), often necessitates the integration of multiple analytical techniques to achieve comprehensive qualitative and quantitative results. usgs.govnih.govazolifesciences.com A single technique may not be sufficient to separate, identify, and quantify this compound and its isomers from a multitude of other components. azolifesciences.com
A common and powerful integrated approach involves the coupling of a chromatographic separation technique with a spectroscopic detection method. Gas chromatography-mass spectrometry (GC-MS) is a prime example and is widely used for the analysis of volatile and semi-volatile compounds like this compound. researchgate.netfilab.fr The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides identification based on the mass-to-charge ratio and fragmentation pattern of the eluted compounds. filab.frlancashire.ac.uk For enhanced separation of complex mixtures, techniques like thermal desorption (TD) can be coupled with GC-MS, which is particularly useful for trace-level analysis of volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). lancashire.ac.ukmeasurlabs.com
In addition to GC-MS, other chromatographic techniques like high-performance liquid chromatography (HPLC) can be employed, especially for the analysis of less volatile derivatives of this compound, such as linear alkylbenzene sulfonates (LAS). acs.orgresearchgate.net The combination of different chromatographic methods (e.g., GC and HPLC) can provide a more complete profile of the organic constituents in a sample. Furthermore, spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used in conjunction with chromatographic methods to provide complementary structural information. azolifesciences.comrptu.de For instance, after initial separation and identification by GC-MS, specific fractions can be collected for NMR analysis to confirm structural details or for FTIR to identify functional groups. azolifesciences.com The integration of these multi-technique approaches is crucial for the thorough characterization of this compound in challenging matrices. hhearprogram.orgusgs.gov
In the context of chemical process monitoring, both qualitative and quantitative analytical methodologies are essential for quality control and process optimization. researchgate.netrptu.de For this compound, which is a component of linear alkylbenzene (LAB) mixtures used in the production of detergents, monitoring its presence and concentration, as well as that of its isomers and homologs, is critical. researchgate.netresearchgate.net
Qualitative analysis in process monitoring aims to identify the components present in a sample. jeol.com For this compound and other LABs, GC-MS is a highly effective tool for qualitative identification. researchgate.netresearchgate.net By comparing the retention times and mass spectra of the components in a process sample to those of known standards, the presence of specific isomers of this compound (e.g., 2-phenylundecane, 3-phenylundecane, etc.) and other LABs (decyl-, dodecyl-, and tridecylbenzenes) can be confirmed. researchgate.netjeol.com The unique fragmentation pattern of each isomer serves as a chemical fingerprint for its identification. researchgate.net
Quantitative analysis focuses on determining the exact amount or concentration of each component. researchgate.net For this compound in a mixture of LABs, quantitative analysis is typically performed using gas chromatography with a flame ionization detector (GC-FID) or GC-MS. researchgate.netmdpi.com To ensure accuracy, calibration curves are constructed using standard solutions of known concentrations for each of the compounds of interest. researchgate.net The area under the chromatographic peak for a specific compound is proportional to its concentration in the sample. A study on the determination of LABs in detergents using GC-FID demonstrated high accuracy and precision, with relative errors between -0.072% and 0.904% and a relative standard deviation (RSD%) of not more than 0.7%. researchgate.net The detection limits for this compound were found to be in the molar range of 10⁻⁴. researchgate.net These methodologies allow for the precise monitoring of the composition of LAB mixtures during production, ensuring the final product meets the required specifications. researchgate.netresearchgate.net
The table below presents findings from a study on the quantitative analysis of linear alkylbenzenes. researchgate.net
| Parameter | Decylbenzene | This compound | Dodecylbenzene (B1670861) | Tridecylbenzene |
| Detection Limit (Molar) | 7.6 x 10⁻⁵ | 3.3 x 10⁻⁴ | 3.4 x 10⁻⁴ | 1.2 x 10⁻⁴ |
| Relative Error (%) | -0.072 to 0.904 (for the mixture) | -0.072 to 0.904 (for the mixture) | -0.072 to 0.904 (for the mixture) | -0.072 to 0.904 (for the mixture) |
| Precision (RSD%) | < 0.7 | < 0.7 | < 0.7 | < 0.7 |
| Recovery (%) | 98.59 - 99.8 | 98.59 - 99.8 | 98.59 - 99.8 | 98.59 - 99.8 |
Data sourced from a study on the quantitative analysis of linear alkylbenzene compounds in detergents by Gas-liquid Chromatography. researchgate.net
Theoretical and Computational Chemistry Studies of Undecylbenzene
Quantum Chemical Calculations and Spectroscopic Prediction
Quantum chemical calculations are instrumental in understanding the fundamental electronic structure and related properties of undecylbenzene.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. esqc.orgyoutube.com Unlike wavefunction-based methods, DFT is based on the electron density, a simpler quantity, making it applicable to larger molecules like this compound. esqc.org The theory posits that the ground-state energy and all other ground-state properties of a many-electron system are a functional of the electron density. global-sci.comresearchgate.netsemanticscholar.org
In practice, Kohn-Sham DFT is widely used, which introduces a fictitious system of non-interacting electrons that generates the same electron density as the real, interacting system. esqc.org The accuracy of DFT calculations depends on the approximation used for the exchange-correlation functional, which accounts for the complex many-body effects of electron exchange and correlation. esqc.org Common functionals include B3LYP, which is a hybrid functional that combines a portion of exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. researchgate.net
For this compound, DFT calculations can be employed to determine a range of molecular properties, including:
Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.
Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The HOMO-LUMO gap can provide insights into the molecule's stability and electronic transitions. sumdu.edu.ua
Spectroscopic properties: Predicting vibrational frequencies (infrared and Raman spectra), NMR chemical shifts, and electronic absorption spectra. github.io
Charge distribution: Analyzing the distribution of electrons within the molecule through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, which can reveal information about atomic charges and bonding interactions. github.io
The choice of basis set, which is a set of mathematical functions used to represent the molecular orbitals, is also critical for the accuracy of DFT calculations. Larger basis sets generally provide more accurate results but at a higher computational cost.
Table 1: Examples of Molecular Properties of this compound Predictable by DFT
| Property Category | Specific Properties |
| Geometric | Bond lengths, Bond angles, Dihedral angles |
| Electronic | HOMO energy, LUMO energy, Ionization potential, Electron affinity |
| Spectroscopic | Vibrational frequencies (IR/Raman), NMR chemical shifts |
| Charge-related | Dipole moment, Atomic charges, Electrostatic potential |
Computational methods are frequently used to predict thermochemical parameters, such as the standard enthalpy of formation (ΔHf°). nih.gov This property is defined as the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. nih.gov Accurate prediction of ΔHf° is vital for chemical process design and safety analysis. nih.gov
Various computational approaches can be employed, ranging from semi-empirical methods to high-level ab initio calculations. researchgate.netresearchgate.net For molecules of the size of this compound, DFT methods often provide a good balance between accuracy and computational cost. researchgate.net The standard enthalpy of formation can be calculated using the atomization method or by employing isodesmic reactions.
The atomization method involves calculating the total electronic energy of the molecule and the energies of its constituent atoms. The enthalpy of formation is then derived by considering the experimental enthalpies of formation of the atoms. More sophisticated composite methods like the Gaussian-n (e.g., G3, G4) and Weizmann-n (e.g., W1, W2) theories can provide highly accurate thermochemical data, often referred to as "chemical accuracy" (within ~1 kcal/mol). researchgate.netnih.gov
Table 2: Common Computational Methods for Predicting Standard Enthalpy of Formation
| Method Type | Examples | General Accuracy |
| DFT Functionals | B3LYP, M06-2X | Good (can vary with functional) |
| Composite Methods | G3, G4, CBS-QB3 | High ("chemical accuracy") |
| High-level Ab Initio | W1, W2 | Very High |
Molecular Modeling and Reaction Kinetic Simulations
Molecular modeling and simulations are essential for understanding the dynamic behavior of this compound, particularly in complex chemical environments like pyrolysis.
Pyrolysis is the thermal decomposition of materials at elevated temperatures in the absence of oxygen. alliedacademies.org Developing a detailed kinetic model for the pyrolysis of a complex molecule like this compound is a challenging task due to the vast number of elementary reactions involved. mdpi.comstrath.ac.uk These models are crucial for designing and optimizing chemical reactors and predicting product distributions. mdpi.com
The generation of such models typically involves:
Reaction Mechanism Generation: Identifying all plausible elementary reaction steps, including initiation, propagation, and termination reactions. For this compound, this would involve C-C and C-H bond fissions in the alkyl chain and the benzene (B151609) ring.
Thermochemical Data Estimation: Calculating the thermochemical properties (enthalpy, entropy, and heat capacity) for all species in the mechanism. This is often done using computational methods as described in section 4.1.2.
Kinetic Parameter Estimation: Determining the rate constants for each elementary reaction. This is often the most challenging step and can involve a combination of theoretical calculations (e.g., Transition State Theory), experimental data, and estimation techniques.
These detailed kinetic models can then be used in simulations to predict the evolution of species concentrations over time under various conditions (temperature, pressure). nih.govnih.gov
Isodesmic reactions are hypothetical reactions in which the number and types of chemical bonds are conserved on both the reactant and product sides. uni-muenchen.deumsl.edunih.gov This conservation of bond types leads to a significant cancellation of errors in computational energy calculations, allowing for more accurate determination of thermochemical properties like enthalpies of formation, even with less computationally expensive methods. uni-muenchen.deumsl.edu
For example, to calculate the enthalpy of formation of this compound, one could construct an isodesmic reaction involving this compound and other molecules with known experimental enthalpies of formation. The enthalpy of reaction is calculated computationally, and then combined with the experimental data to determine the unknown enthalpy of formation of this compound. uni-muenchen.de This approach is particularly useful for larger molecules where high-level calculations on the molecule itself might be computationally prohibitive. researchgate.netresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the chemical structure of a molecule with its physicochemical properties. nih.govmeilerlab.orgresearchgate.net These models are developed by training an algorithm on a dataset of molecules with known properties. meilerlab.org
For this compound, a QSPR model could be developed to predict properties such as boiling point, viscosity, or density. The model would use molecular descriptors, which are numerical values that encode different aspects of the molecular structure (e.g., topological, geometric, electronic). researchgate.net Once a statistically robust QSPR model is established, it can be used to predict the properties of other, similar molecules without the need for experimental measurements. researchgate.nettsijournals.com
Environmental Fate and Biodegradation Research of Undecylbenzene and Its Derivatives
Microbial Metabolism and Biodegradation Pathways
The breakdown of undecylbenzene and its sulfonated counterparts is primarily a biological process driven by various microorganisms. hibiscuspublisher.comasm.org The general pathway involves the initial oxidation of the alkyl side chain, followed by the cleavage of the aromatic ring and, in the case of LAS, the removal of the sulfonate group. hibiscuspublisher.comnih.govoup.com
Investigation of Bacterial Species in Alkylbenzene Sulfonate Degradation
A diverse range of bacteria capable of degrading LAS has been identified in various environments, including soil, sewage, and coastal seawater. hibiscuspublisher.comasm.orgjournaljamb.com Many of these are Gram-negative, aerobic rods. asm.orgnih.gov
Notably, species from the genus Bacillus have been studied for their ability to utilize alkylbenzene sulfonate homologues as their sole source of carbon and sulfur. exeter.ac.ukasm.org Research has shown that Bacillus licheniformis can effectively degrade LAS. researchgate.netmdpi.com Other significant bacterial players include Pseudomonas species, which have been isolated from detergent-contaminated sites and show considerable LAS degradation capabilities. asm.orgnih.govscirp.org In some cases, bacterial consortia, or communities of different bacterial species working together, have demonstrated more efficient degradation of LAS than individual strains. asm.orgoup.com For instance, a consortium of Aeromonas caviae, Pseudomonas alcaliphila, and Vibrio sp. was found to be highly effective. oup.com Similarly, a consortium of Pantoea agglomerans and Acinetobacter calcoaceticus has been shown to break down sodium dodecylbenzene (B1670861) sulfonate (SDBS). hibiscuspublisher.com
Table 1: Bacterial Species Involved in LAS Degradation
| Bacterial Genus/Species | Role in Degradation | Source of Isolation |
|---|---|---|
| Bacillus species | Utilize LAS as a carbon and sulfur source. exeter.ac.ukasm.org | General environment |
| Bacillus licheniformis | Degrades LAS. researchgate.netmdpi.com | Not specified |
| Pseudomonas species | Degrade LAS. asm.orgnih.govscirp.org | Detergent-contaminated sites, coastal seawater. asm.orgscirp.org |
| Aeromonas caviae | Part of a consortium that degrades LAS. oup.com | Aquatic environment |
| Pseudomonas alcaliphila | Part of a consortium that degrades LAS. oup.com | Aquatic environment |
| Vibrio sp. | Part of a consortium that degrades LAS. oup.com | Aquatic environment |
| Pantoea agglomerans | Part of a consortium that degrades SDBS. hibiscuspublisher.com | Not specified |
Oxidative Degradation of Alkyl Side Chains
The initial step in the aerobic biodegradation of LAS is the oxidation of the terminal methyl group of the long alkyl side chain. nih.govnih.gov This is followed by a process known as β-oxidation, where the alkyl chain is progressively shortened by the removal of two-carbon units. hibiscuspublisher.comoup.comnih.gov This process leads to the formation of sulfophenyl carboxylates (SPCs) as intermediate products. hibiscuspublisher.comresearchgate.net The degradation of this compound by Alcanivorax sp. also proceeds through β-oxidation, yielding benzoic acid as a major product. nih.gov
Under anaerobic conditions, a different initial reaction occurs. The degradation of LAS in anoxic marine sediments is initiated by the addition of fumarate (B1241708) to the alkyl chain. acs.orgnih.gov This is then followed by biotransformation into SPCs and their subsequent degradation through successive β-oxidation reactions. acs.orgnih.gov
Aromatic Ring Cleavage Mechanisms
Following the shortening of the alkyl side chain, the aromatic benzene (B151609) ring is cleaved. hibiscuspublisher.comasm.org In aerobic degradation, this is an oxidative process. nih.gov For this compound-p-sulphonate, it has been shown that the aromatic nucleus is metabolized through an "ortho-cleavage" pathway. exeter.ac.uk This mechanism involves the enzymatic opening of the aromatic ring between two adjacent hydroxylated carbon atoms. In anaerobic degradation of aromatic compounds, the ring is typically reduced before cleavage. nih.gov For LAS, after the formation of SPCs, the aromatic ring is broken down, ultimately leading to mineralization. oup.comresearchgate.net
Desulfonation Enzyme Activity in Alkylbenzene Sulfonates
Desulfonation, the removal of the sulfonate group (-SO₃H) from the benzene ring, is a critical step in the complete biodegradation of LAS. hibiscuspublisher.comasm.org This process can occur through several enzymatic mechanisms. oup.comd-nb.info One proposed mechanism involves the direct release of sulfite (B76179) from the aromatic ring, which is then oxidized to sulfate (B86663) in the environment. hibiscuspublisher.comasm.org
Research has shown that some bacteria can directly desulfonate LAS components to form the corresponding phenols, although these phenols may not be further metabolized under certain conditions. asm.org The enzymes responsible for desulfonation are often inducible, meaning they are produced by the bacteria in response to the presence of the sulfonated compound, particularly under sulfate-limited conditions. oup.comasm.org A Baeyer-Villiger monooxygenase and a carboxylesterase have been identified as two enzymes involved in the degradation pathway of a sulfophenylcarboxylate intermediate, leading to the formation of 4-sulfophenol. d-nb.info
Environmental Distribution and Mobility Studies
This compound and its derivatives, primarily LAS, are introduced into the environment through various waste streams, particularly from domestic and industrial wastewater. researchgate.neteuropa.eu Their distribution and mobility are influenced by their physical and chemical properties and the characteristics of the environmental compartment they enter.
LAS has been detected in various environmental matrices, including wastewater, river water, sediments, and soil. researchgate.netresearchgate.netresearchgate.net In wastewater treatment plants with aerobic processes, LAS is typically removed with high efficiency (over 98%). researchgate.netresearchgate.netresearchgate.net However, in anaerobic treatment systems, removal is less effective, leading to higher concentrations in effluents and sludge. researchgate.netresearchgate.net
The sorption of these compounds to solids is a key factor in their distribution. LAS sorbs to sediments and sludge, with concentrations in anaerobically digested sludge being significantly higher than in aerobically digested sludge. researchgate.net The length of the alkyl chain influences this sorption, with longer-chain homologues showing a greater tendency to adsorb to sediments. researchgate.netresearchgate.net The sorption process is generally reversible and exothermic, meaning it decreases with increasing temperature. researchgate.net The mobility of these compounds in soil is dependent on factors such as soil organic matter content and humidity. carnegiescience.edu
Research on Transformation Rates and Mechanisms in Environmental Compartments
The transformation of this compound and LAS in the environment is predominantly a result of biodegradation. The rate of this transformation varies significantly depending on environmental conditions.
Under aerobic conditions, such as in well-aerated river water and the aerobic stages of wastewater treatment, the biodegradation of LAS is rapid. researchgate.net The half-life of LAS in aquatic and soil environments can range from a few days to a few weeks. cler.com The primary degradation pathway involves the initial oxidation of the alkyl chain followed by β-oxidation, leading to the formation of SPCs, and subsequent aromatic ring cleavage and desulfonation. oup.comresearchgate.net
In contrast, under strictly anaerobic conditions, such as in some sediments and anaerobic digesters, the degradation of LAS is significantly slower, with half-lives potentially extending to several months. researchgate.netresearchgate.net The anaerobic degradation pathway, initiated by fumarate addition, represents a significant advancement in understanding the ultimate fate of these compounds in anoxic environments. acs.orgnih.gov
The rate of degradation is also influenced by the specific structure of the LAS molecule. For example, compounds with shorter alkyl chains and more centrally substituted isomers tend to be desulfonated more readily. asm.org The biodegradation of LAS coproducts, such as dialkyltetralin sulfonates (DATS) and iso-LAS, also occurs, although the rates and intermediate products can differ from those of linear LAS. cler.com
Table 2: Chemical Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 23194 |
| Sodium Dodecylbenzene Sulfonate | 23668863 |
| Benzoic Acid | 243 |
| Phenylacetic Acid | 999 |
| 3-Phenylpropanoic Acid | 107 |
| trans-Cinnamic Acid | 444539 |
| Fumaric Acid | 444972 |
| Acetoacetic Acid | 175 |
| Catechol | 289 |
| Benzenesulfonic Acid | 6137 |
| Toluene (B28343) | 1140 |
| Phenol | 996 |
| Cyclohexanone | 7967 |
| Acetic Acid | 176 |
| 4-Sulfophenylacetate | 78457 |
| 4-Sulfophenol | 7969 |
| 4-Sulfocatechol | 78458 |
| 3-(4-sulfophenyl)butyrate | 155799 |
| 4-Sulfoacetophenone | 78456 |
| Hydroquinone | 785 |
Biological Activities and Natural Occurrence of Undecylbenzene Derivatives
Identification and Isolation from Natural Sources
The discovery of undecylbenzene and its related compounds in the plant kingdom is a result of detailed phytochemical investigations. These compounds, characterized by a benzene (B151609) ring attached to an undecyl chain, have been isolated from a diverse range of plant families.
Phytochemical Analysis of Plant Extracts
Phytochemical studies have successfully identified this compound and its derivatives in several plant species.
Horsfieldia polyspherula : A bioassay-guided isolation of an ethyl acetate (B1210297) extract from the bark of Horsfieldia polyspherula led to the identification of this compound. nih.govresearchgate.netusm.mynih.gov It was isolated alongside eight other compounds, including 16-phenylhexadecanoic acid, 3,4-dihydroxybenzoic acid, and various fatty acids and steroids. nih.govresearchgate.netnih.gov
Aegiceras corniculatum : From this mangrove species, the derivative 5-undecylbenzene-1,3-diol (B1655284) has been isolated.
Persoonia elliptica : Lipid extracts of Persoonia elliptica, a plant native to Australia, have also been shown to contain 5-undecylbenzene-1,3-diol.
Strychnos innocua : Analysis of the ethanolic and ethyl acetate extracts of the root of Strychnos innocua revealed the presence of butyl undecyl benzene-1,2-dicarboxylate, a phthalate (B1215562) derivative incorporating an undecyl group.
Methodologies for Extraction and Chromatographic Purification from Plant Matrices
The isolation of this compound derivatives from complex plant matrices involves a multi-step process combining extraction and chromatography.
The general procedure begins with solvent extraction , where plant material is treated with solvents of varying polarities to create a crude extract. For instance, the isolation of this compound from Horsfieldia polyspherula utilized an ethyl acetate extract. nih.gov Similarly, methanol (B129727) or ethyl acetate is often used to obtain crude phenolic fractions from Aegiceras corniculatum and Persoonia elliptica.
This crude extract is then subjected to chromatographic purification . Column chromatography is a fundamental technique used for this purpose. mpg.de In the case of Horsfieldia polyspherula, the ethyl acetate extract was fractionated using silica (B1680970) gel column chromatography. nih.gov For the derivatives from Aegiceras corniculatum and Persoonia elliptica, flash chromatography or High-Performance Liquid Chromatography (HPLC) is employed to separate the target compounds from other metabolites. The final step often involves crystallization to achieve a high degree of purity.
Pharmacological Activity Screening and Bioassay-Guided Isolation
The presence of this compound derivatives in plant extracts with known medicinal properties has prompted investigations into their specific biological activities. This is often done through activity screening and bioassay-guided isolation, where extracts are tested for specific effects, and the active fractions are progressively purified to identify the responsible compounds.
Evaluation of Antioxidant Properties
Antioxidant activity is a common focus of these screening efforts.
Horsfieldia polyspherula : The ethyl acetate extract of H. polyspherula bark, from which this compound was isolated, demonstrated DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. nih.govresearchgate.netusm.my This activity was linked to the extract's total phenolic content and was found to be concentration-dependent. nih.govresearchgate.netusm.my
Strychnos innocua : The ethanolic root extract of this plant, containing butyl undecyl benzene-1,2-dicarboxylate, was reported to possess antioxidant properties.
Aegiceras corniculatum : The leaf extract of this mangrove has been noted for its antioxidant capabilities, which contributes to its potential for treating periodontal disease.
Assessment of Anti-inflammatory Effects
The potential of these compounds to mitigate inflammation is another area of active research.
Strychnos innocua : Among the bioactive compounds identified in the root extract, butyl undecyl benzene-1,2-dicarboxylate was associated with anti-inflammatory effects.
Aegiceras corniculatum : Extracts from this plant have demonstrated anti-inflammatory properties, though the specific contribution of its this compound derivative has not been individually quantified.
General Findings : Various plant-derived compounds are known to possess anti-inflammatory effects by modulating the body's inflammatory pathways. nih.govfishersci.cacdutcm.edu.cn
Characterization of Antimicrobial Activity
The ability of these plant-derived compounds to inhibit the growth of microorganisms is also under investigation.
Strychnos innocua : The root extract containing butyl undecyl benzene-1,2-dicarboxylate has been reported to have both antifungal and antibacterial properties.
Aegiceras corniculatum : The ethanol (B145695) extract of A. corniculatum leaves has shown antibacterial activity against several periodontopathogenic bacteria, indicating its potential as a source for antimicrobial compounds.
Undecylbenzene in Advanced Materials Science and Specialized Chemical Research
Role as a Chemical Intermediate in Specialty Chemical Synthesis
Undecylbenzene serves as a crucial chemical intermediate, primarily in the production of specialty surfactants. oecd.orgsolubilityofthings.com Chemical intermediates are compounds that are not the final product but are used in the multi-step synthesis of other valuable chemicals. grahamchemical.com The most significant application of this compound in this regard is its role as a precursor to linear alkylbenzene sulfonates (LAS). oecd.orgcleaninginstitute.org
The synthesis of these specialty chemicals involves the sulfonation of this compound. This process attaches a sulfonic acid group to the benzene (B151609) ring, transforming the non-polar this compound into an amphiphilic molecule with a polar head and a non-polar tail. This resulting this compound sulfonic acid is then typically neutralized to form its salt, a key component in many detergent and cleaning product formulations. cleaninginstitute.orgusda.gov The properties of the final surfactant are heavily influenced by the length of the alkyl chain, making this compound a critical starting material for producing C11-based surfactants. Beyond surfactants, the basic structure of this compound makes it a candidate for the synthesis of other functionalized derivatives for use in materials science and other specialized chemical applications. solubilityofthings.comrsc.orgjppres.com
Research in Surfactant Chemistry, including Linear Alkylbenzene Sulfonates (LAS)
This compound is of significant interest in the field of surfactant chemistry due to its direct lineage to C11 linear alkylbenzene sulfonate (C11-LAS). researchgate.net LAS are a major class of synthetic surfactants used globally in cleaning products. cleaninginstitute.org Commercial LAS is not a single compound but a complex mixture of homologues (differing in alkyl chain length) and isomers (differing in the attachment point of the benzene ring to the alkyl chain). cleaninginstitute.orgusda.govresearchgate.net
Research in this area focuses on understanding how the composition of these mixtures affects the performance and environmental fate of the surfactants. This compound sulfonate is a prominent component in many commercial LAS mixtures. For instance, one analysis of a commercial NaLAS product identified this compound sulfonate as the most abundant homologue, constituting 43% of the mixture. mdpi.com This highlights the importance of studying the specific properties of C11-LAS derived from this compound.
The distribution of homologues and isomers in LAS mixtures is a critical area of study as it dictates the physicochemical properties of the surfactant, such as its solubility, critical micelle concentration, and detergency. cleaninginstitute.orgmdpi.com The alkyl chain length, in particular, has a significant impact; for example, decreasing the alkyl chain length generally leads to a higher critical micelle concentration. mdpi.com
Studies involving the analysis of different LAS homologues often use techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to separate and identify the various components. researchgate.netmdpi.com Research has been conducted to characterize the sorption and degradation of specific homologues, including this compound sulfonate (C11LAS), in various environmental compartments like marine sediments. csic.es These studies investigate how the chain length and the position of the phenyl group influence the environmental behavior of the surfactant. For example, the time required to reach sorption equilibrium in marine sediments has been shown to be 12 hours for this compound sulfonate. csic.es Such detailed analyses are crucial for assessing the environmental profile of commercial LAS products.
Utilization as a Model Compound in Biophysical Chemistry (e.g., for Biological Membranes)
While direct studies naming this compound as a formal model compound for biological membranes are not prevalent, its molecular structure makes it highly relevant for investigating the fundamental interactions within these complex biological systems. Biological membranes are lipid bilayers, and their properties are significantly influenced by the hydrophobic interactions between the lipid tails in the membrane's core. libretexts.orgnih.gov
This compound, with its long, non-polar undecyl chain and aromatic phenyl group, can serve as a model for understanding how hydrophobic molecules partition into and behave within the lipid bilayer. solubilityofthings.comlibretexts.org Research in biophysical chemistry often employs simpler molecules to probe the complex environment of a cell membrane. For instance, studies have used molecules like benzene to investigate localization and orientation within a lipid bilayer, revealing how electrostatic and hydrophobic interactions govern their position. nih.gov The long aliphatic chain of this compound makes it a particularly good model for the lipid tails of biological membranes, allowing researchers to study hydrophobic interactions in a controlled manner. libretexts.org The study of how small amphipathic molecules perturb the structure and dynamics of lipid bilayers is a growing field, and this compound's structure is archetypal of such molecules. acs.orgfrontiersin.org Computational models and experimental techniques that study the transfer energy of proteins from water to a membrane often use non-polar solvents as an approximation for the membrane's hydrocarbon core, a role that this compound's properties can help to simulate and understand. nih.govmdpi.com
Development and Application of Novel Catalytic Systems involving this compound
This compound's stable yet reactive structure makes it a suitable substrate for the development and application of novel catalytic systems. In synthetic chemistry, there is a continuous drive to create new catalysts and methods for the functionalization of simple hydrocarbon skeletons to produce high-value, complex molecules. rsc.orgnih.govbeilstein-journals.orgrsc.org
The benzene ring of this compound can be targeted for various catalytic transformations, such as electrophilic substitution, to introduce new functional groups. The long alkyl chain can also be a site for catalytic modification. Research into novel catalytic systems often involves testing their efficacy on a range of substrates, and this compound provides a model compound with both aromatic and aliphatic character. For example, new catalytic methods for C-H activation or cross-coupling reactions could be applied to this compound to synthesize a variety of derivatives. These functionalized this compound derivatives could then serve as new specialty chemical intermediates for pharmaceuticals, polymers, or advanced materials. transpek.com The development of catalysts that can selectively modify one part of the this compound molecule over another is a significant challenge and a key area of research in modern catalysis.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing undecylbenzene in laboratory settings?
- Answer : Synthesis of this compound typically involves Friedel-Crafts alkylation or catalytic alkylation of benzene with undecene. Optimization requires precise control of reaction conditions (e.g., temperature, catalyst loading) to minimize byproducts like polyalkylated derivatives. Characterization should include gas chromatography-mass spectrometry (GC-MS) for purity analysis and nuclear magnetic resonance (NMR) (¹H, ¹³C) for structural confirmation . Document reaction parameters rigorously to ensure reproducibility, as outlined in journal guidelines for experimental reporting .
Q. How should researchers safely handle this compound given its aquatic toxicity profile?
- Answer : Follow strict safety protocols: use fume hoods or local exhaust ventilation to limit inhalation exposure, and wear nitrile gloves (tested per EN 374 standards) and chemical safety goggles to prevent skin/eye contact . Store in sealed glass containers away from oxidizers and heat sources to prevent decomposition into toxic gases (e.g., CO) . Spill management requires inert absorbents (e.g., sand) and disposal via approved waste facilities to mitigate environmental release .
Q. What analytical techniques are suitable for quantifying this compound in environmental samples?
- Answer : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) or GC-MS provides high sensitivity for trace analysis . Validate methods using matrix-matched calibration standards to account for matrix effects in water or soil samples . Report limits of detection (LOD) and recovery rates to ensure data robustness .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) observed for this compound derivatives?
- Answer : Discrepancies may arise from conformational isomerism or solvent effects. Employ computational tools (e.g., density functional theory (DFT) simulations) to predict NMR chemical shifts and compare with experimental data . Cross-validate results using alternative techniques like X-ray crystallography or infrared (IR) spectroscopy . Statistical analysis (e.g., principal component analysis) can identify outliers in datasets .
**What strategies address gaps in ecotoxicity data for this compound, particularly its chronic effects on aquatic ecosystems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
